![molecular formula C7H5N3 B2812775 4-Ethynyl-1-methylpyrazole-3-carbonitrile CAS No. 2408958-41-6](/img/structure/B2812775.png)
4-Ethynyl-1-methylpyrazole-3-carbonitrile
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Description
“4-Ethynyl-1-methylpyrazole-3-carbonitrile” is a chemical compound with the molecular formula C7H5N3. It has a molecular weight of 131.14 . This compound is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The InChI code for “4-Ethynyl-1-methylpyrazole-3-carbonitrile” is 1S/C7H5N3/c1-3-6-5-10(2)9-7(6)4-8/h1,5H,2H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
4-Ethynyl-1-methylpyrazole-3-carbonitrile, a chemical compound with various applications in scientific research, has been studied for its synthesis and chemical properties. For example, a study by Hecht and Werner (1973) demonstrated the synthesis of related pyrazolo[3,4-d]pyrimidines, which are synthesized via a Dimroth rearrangement, indicating a method for creating compounds with sensitive substituents to hydration (Hecht & Werner, 1973).
Corrosion Inhibition
A significant application of pyrazole derivatives, closely related to 4-Ethynyl-1-methylpyrazole-3-carbonitrile, is in the field of corrosion inhibition. A study by Yadav et al. (2016) investigated pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution. This research highlights the compound's potential in protecting metals from corrosion, providing insights into its practical applications in industrial settings (Yadav et al., 2016).
Electrochemical Applications
Electrooxidation studies, such as those conducted by Yoshida, Toyo-oka, and Takeda (1995), offer insights into the electrochemical applications of related pyrazole carbonitriles. Their research on the electrooxidation of 1-methylpyrazole in specific conditions suggests potential uses in electrochemical syntheses and transformations (Yoshida, Toyo-oka, & Takeda, 1995).
Medicinal Chemistry
In medicinal chemistry, derivatives of pyrazole carbonitriles have been synthesized and investigated for their biological activities. Larsen et al. (1999) conducted a study synthesizing triazenopyrazole derivatives, examining their potential as inhibitors of HIV-1. This suggests the role of such compounds in the development of antiviral medications (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Green Chemistry Applications
The use of 4-Ethynyl-1-methylpyrazole-3-carbonitrile derivatives in green chemistry is another significant area of research. Kiyani and Bamdad (2018) explored the use of sodium ascorbate as a catalyst for the synthesis of aminopyrazole carbonitriles, emphasizing environmentally friendly synthesis methods (Kiyani & Bamdad, 2018).
properties
IUPAC Name |
4-ethynyl-1-methylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-3-6-5-10(2)9-7(6)4-8/h1,5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROGMCMXWIETMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile |
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